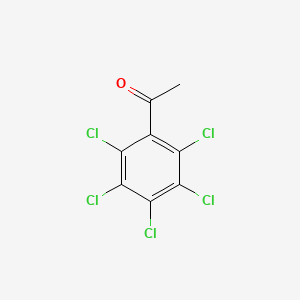
Pentachloroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachloroacetophenone is an organic compound with the molecular formula C8H3Cl5O. It is a derivative of ethanone where the phenyl ring is substituted with five chlorine atoms. This compound is known for its significant chemical reactivity and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentachloroacetophenone can be synthesized through several methods. One common method involves the chlorination of phenyl ethanone. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of a catalyst like ferric chloride. The reaction is carried out under controlled conditions to ensure the complete substitution of hydrogen atoms with chlorine atoms on the phenyl ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where phenyl ethanone is exposed to chlorine gas under high pressure and temperature. The process is monitored to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pentachloroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pentachlorobenzoic acid.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation: Pentachlorobenzoic acid.
Reduction: Various less chlorinated ethanone derivatives.
Substitution: Products depend on the nucleophile used, such as pentachlorophenol when hydroxide is used.
Applications De Recherche Scientifique
Pentachloroacetophenone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its effects on biological systems, particularly its toxicity and environmental impact.
Medicine: Investigated for potential therapeutic applications, although its high toxicity limits its use.
Industry: Used in the manufacture of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of Pentachloroacetophenone involves its interaction with cellular components. The compound can disrupt cellular processes by binding to proteins and enzymes, leading to inhibition of their function. It can also generate reactive oxygen species, causing oxidative stress and damage to cellular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachlorophenol: Another chlorinated phenol compound used as a pesticide and disinfectant.
Trichlorophenol: A less chlorinated derivative with similar applications but lower toxicity.
Hexachlorobenzene: A fully chlorinated benzene derivative used as a fungicide.
Uniqueness
Pentachloroacetophenone is unique due to its specific substitution pattern and reactivity. Its high degree of chlorination makes it particularly effective in certain chemical reactions and industrial applications, although it also contributes to its high toxicity.
Propriétés
Numéro CAS |
25201-35-8 |
|---|---|
Formule moléculaire |
C8H3Cl5O |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
1-(2,3,4,5,6-pentachlorophenyl)ethanone |
InChI |
InChI=1S/C8H3Cl5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h1H3 |
Clé InChI |
HPWXYMIPHGLDLX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
CC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Synonymes |
pentachloroacetophenone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















